![molecular formula C13H11N3O4S3 B2923285 N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide CAS No. 29388-97-4](/img/structure/B2923285.png)
N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide
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Overview
Description
“N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide” is a chemical compound with the CAS Number: 29388-97-4 . It has a molecular weight of 369.45 .
Molecular Structure Analysis
The InChI code for the compound is1S/C13H11N3O4S3/c1-8-3-5-9 (6-4-8)23 (19,20)15-13 (18)16-11 (17)10 (7-14)12 (21-2)22-16/h3-6H,1-2H3, (H,15,18)
. This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis
The compound is a solid and has a molecular weight of 369.45 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Anticancer Applications
Anticancer Effects and Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been studied for their anticancer effects by inducing apoptosis and autophagy pathways in various cancer cell lines. They exhibit carbonic anhydrase inhibitory effects on human carbonic anhydrases, which are essential for maintaining pH homeostasis in tumor cells, thereby inhibiting tumor growth. Specific compounds induced cleavage of poly (ADP ribose) polymerase (PARP) and activation of caspases, which are hallmarks of apoptosis, and also enhanced autophagy in tumor cells. Furthermore, these compounds effectively inhibited tumor-associated carbonic anhydrase isoforms, showcasing their potential as anticancer drug candidates (Gul et al., 2018).
Synthetic Methodology Applications
Novel Synthesis of Benzonitriles
Sulfonamides have been utilized as electrophilic cyanation agents in the synthesis of benzonitriles from aryl bromides, highlighting their utility in organic synthesis. This methodology demonstrates the efficiency of sulfonamide derivatives in synthesizing pharmaceutical intermediates, providing a route to chemoselective monocyanation of dibromoarenes (Anbarasan et al., 2011).
Antimycobacterial Applications
Thiol-Activated Sources of Sulfur Dioxide as Antimycobacterial Agents
Certain sulfonamide derivatives have been reported to release sulfur dioxide upon activation, which has shown potent inhibitory activity against Mycobacterium tuberculosis, surpassing that of the clinical agent isoniazid. This highlights their potential application in developing new treatments for tuberculosis (Malwal et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
4-cyano-N-(4-methylphenyl)sulfonyl-5-methylsulfanyl-3-oxo-1,2-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S3/c1-8-3-5-9(6-4-8)23(19,20)15-13(18)16-11(17)10(7-14)12(21-2)22-16/h3-6H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNAADSQONFIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2C(=O)C(=C(S2)SC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide |
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